2-(Piperazin-1-ylmethyl)pyrazine
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Overview
Description
2-(Piperazin-1-ylmethyl)pyrazine is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperazine ring, a six-membered ring containing two nitrogen atoms . The compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound . It is also known as 2-[(piperazin-1-yl)methyl]pyrazine trihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(Piperazin-1-ylmethyl)pyrazine, can be achieved through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 2-(Piperazin-1-ylmethyl)pyrazine consists of a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The InChI code for this compound is 1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H
.
Chemical Reactions Analysis
The chemical reactivity of 2-(Piperazin-1-ylmethyl)pyrazine can be enhanced under certain conditions, such as the presence of catalysts or high temperatures . The compound can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
Physical And Chemical Properties Analysis
2-(Piperazin-1-ylmethyl)pyrazine is a powder with a molecular weight of 287.62 . It is stable and non-reactive under normal conditions . The compound is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
Scientific Research Applications
Anti-Tubercular Agents
2-[(Piperazin-1-yl)methyl]pyrazine: has been investigated for its anti-tubercular activity. Researchers designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives based on this compound. These derivatives were evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Additionally, they exhibited low cytotoxicity to human kidney cells, making them promising candidates for further development .
Peptide Derivatization
1-(2-Pyrimidyl)piperazine: , a metabolite of 2-(Piperazin-1-ylmethyl)pyrazine , serves as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .
Neuropharmacological Research
The presence of the piperazine ring in 2-(Piperazin-1-ylmethyl)pyrazine suggests potential applications in neuropharmacological research. It may modulate neurotransmitter activity, making it relevant for studying neural processes.
Atypical Antipsychotics
In a quest to develop antipsychotic drugs with minimal side effects, scientists synthesized a series of 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl]phenyl thiazoles . These novel atypical antipsychotics show promise in addressing mental health disorders .
Novel Triazole Derivative
A novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , was synthesized from 2-(Piperazin-1-ylmethyl)pyrazine . This derivative holds potential for further exploration due to its unique structure and properties .
Safety and Hazards
Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system . The compound 2-(Piperazin-1-ylmethyl)pyrazine trihydrochloride has a safety warning with hazard statements H302, H315, H319, H335 .
Future Directions
The future directions for 2-(Piperazin-1-ylmethyl)pyrazine could involve its use in various applications spanning across various industries. Pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects, making them an area of interest for pharmaceutical research and development .
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known to be a metabolite of buspirone , which suggests it may have similar interactions with its targets
Biochemical Pathways
It is known to be used as a derivatization reagent for the carboxyl groups on peptides . This suggests that it may play a role in the modification of proteins and could potentially affect various biochemical pathways.
Pharmacokinetics
As a metabolite of buspirone , it may share similar pharmacokinetic properties
Result of Action
Given its use as a derivatization reagent for the carboxyl groups on peptides , it may play a role in the modification of proteins, potentially affecting their function and activity.
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSBILFYXUYRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperazin-1-yl)methyl]pyrazine | |
CAS RN |
1083300-35-9 |
Source
|
Record name | 2-[(piperazin-1-yl)methyl]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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